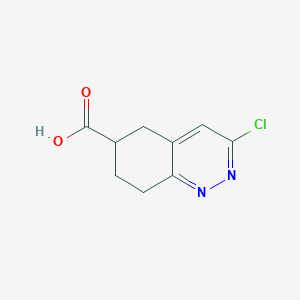

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

描述

属性

IUPAC Name |

3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAORJYAGTVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(C=C2CC1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Reduction

- Halogenated phenylacetonitrile derivatives (e.g., 3-chlorophenylacetonitrile) serve as key starting materials.

- These are subjected to catalytic hydrogenation using catalysts like Raney nickel in alcoholic solvents (methanol or ethanol).

- This step reduces the nitrile group to the corresponding halogenated phenethylamine intermediate.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-chlorophenylacetonitrile + Raney Ni + H2 | Methanol or Ethanol, room temp or mild heating | 3-chlorophenethylamine |

This approach parallels the reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine.

Amidation and Carbamate Formation

- The halogenated phenethylamine reacts with methyl chloroformate in the presence of a base (acid scavenger) to form methyl halogenated phenethylcarbamate .

- This step is typically carried out in an organic solvent under controlled temperature to avoid side reactions.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 2 | 3-chlorophenethylamine + methyl chloroformate + base | Organic solvent, controlled temp | methyl 3-chlorophenethylcarbamate |

Cyclization (Ring Closure)

- The carbamate intermediate undergoes cyclization with keto acids such as 2-oxoacetic acid in the presence of acid catalysts (e.g., concentrated sulfuric acid).

- This reaction forms the tetrahydrocinnoline ring system with ester functionalities.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 3 | methyl 3-chlorophenethylcarbamate + 2-oxoacetic acid + H2SO4 | Tetrahydrofuran solvent, acidic conditions | 3-chloro-2-methoxycarbonyl-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

Hydrolysis to Carboxylic Acid

- The ester group is hydrolyzed under acidic conditions to yield the free carboxylic acid .

- Typically, concentrated sulfuric acid or other strong acids are used for this hydrolysis step.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 4 | 3-chloro-2-methoxycarbonyl-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid + H2SO4 | Acidic hydrolysis | 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Expected Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitrile reduction | 3-chlorophenylacetonitrile, Raney Ni, H2 | MeOH or EtOH, mild heating | High (typically >80%) | Converts nitrile to amine |

| 2 | Amidation | 3-chlorophenethylamine, methyl chloroformate, base | Organic solvent, controlled temp | Moderate to high | Forms carbamate intermediate |

| 3 | Cyclization | Carbamate, 2-oxoacetic acid, H2SO4 | THF, acidic conditions | Moderate | Forms tetrahydrocinnoline ring |

| 4 | Hydrolysis | Ester intermediate, H2SO4 | Acidic hydrolysis | High | Yields free carboxylic acid |

Research Findings and Considerations

- The stepwise approach allows for good control over regioselectivity and functional group transformations.

- Catalysts such as Raney nickel and Pd/C are effective for hydrogenation steps, with solvent choice impacting reaction rate and selectivity.

- Acidic conditions are critical both for cyclization and hydrolysis, requiring careful optimization to avoid decomposition.

- The methodology is adaptable to various halogen substitutions on the aromatic ring, including chlorine and bromine, as demonstrated in patent literature.

- Green chemistry approaches using water as a solvent and biocompatible catalysts have been explored for related heterocycles, suggesting potential for environmentally friendly modifications of the synthesis.

化学反应分析

Types of Reactions

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products

Oxidation: Derivatives with additional oxygen-containing functional groups.

Reduction: 5,6,7,8-Tetrahydrocinnoline-6-carboxylic acid.

Substitution: Various substituted cinnoline derivatives.

科学研究应用

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Core Structure: Isoquinoline (benzopyridine) with partial saturation.

- Substituents : Two chlorine atoms (positions 5 and 7), carboxylic acid (position 6).

- Key Differences: Isoquinoline has a nitrogen in the pyridine ring, differing from cinnoline’s adjacent nitrogens.

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid

- Core Structure: Hexahydrocinnoline (greater saturation than tetrahydro).

- Substituents : Ethyl (position 2), oxo (position 3), carboxylic acid (position 6).

- The oxo group introduces hydrogen-bonding capacity, altering reactivity compared to the target’s chlorine .

6-Chloro-7-hydroxycoumarin-3-carboxylic Acid (CHCC Acid)

- Core Structure : Coumarin (benzopyrone with an oxygen atom).

- Substituents : Chloro (position 6), hydroxy (position 7), carboxylic acid (position 3).

- Key Differences: The coumarin core is fluorescent and less basic than cinnoline. Hydroxy and chloro groups create a polarized structure, enhancing solubility in polar solvents .

3-Chloro-6-hydroxypicolinic Acid

- Core Structure: Pyridine (monocyclic).

- Substituents : Chloro (position 3), hydroxy (position 6), carboxylic acid (position 2).

- Key Differences: Lack of a fused ring reduces steric hindrance, favoring metal chelation. The hydroxy group increases acidity compared to the target’s non-hydroxylated structure .

生物活性

Overview

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid (CAS: 1934662-24-4) is a heterocyclic compound characterized by a unique structure that includes a chlorine atom at the 3-position and a carboxylic acid group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9ClN2O2 |

| Molecular Weight | 212.63 g/mol |

| SMILES Notation | O=C(O)C1CCC2=NN=C(Cl)C=C2C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various physiological effects. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for binding to biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The results suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation: By interfering with cell cycle regulation.

- Induction of oxidative stress: Leading to cellular damage and death.

For instance, in vitro studies on cancer cell lines have demonstrated that treatment with this compound results in reduced viability and increased apoptotic markers.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.

- Findings: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate efficacy against this pathogen.

-

Anticancer Activity in Cell Lines

- Objective: To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: IC50 values were determined at 15 µM after 48 hours of treatment, suggesting significant cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound | Activity | Notes |

|---|---|---|

| 5,6,7,8-Tetrahydrocinnoline-6-carboxylic acid | Moderate antimicrobial activity | Lacks chlorine substituent |

| 3-Chloro-5,6-dihydroquinoline-6-carboxylic acid | Limited anticancer properties | Different ring structure |

常见问题

Q. How can researchers optimize the synthesis of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid to improve yield and purity?

- Methodological Answer : The synthesis of halogenated cinnoline derivatives often involves multi-step reactions with critical intermediates. For example, chlorination steps may require controlled stoichiometry of reagents like cupric chloride and hydrochloric acid to avoid over-substitution . Reaction temperature and solvent selection (e.g., toluene for slow crystallization) can influence purity, as demonstrated in the synthesis of structurally related trifluorobenzoic acids . Catalysts and protecting groups (e.g., acetylsulfanyl groups) may also stabilize intermediates during cyclization . Post-synthesis purification via column chromatography (silica gel) or preparative TLC is recommended to isolate the target compound from byproducts .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze , , and heteronuclear correlations (e.g., HMBC, HSQC) to assign aromatic protons, carboxylic acid groups, and chlorine substitution patterns .

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., carboxyl group vs. aromatic ring alignment) to validate stereochemistry, as shown in studies of trifluorobenzoic acid derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., chlorine’s ratio) .

Q. How should researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Carboxylic acid derivatives often exhibit poor aqueous solubility. Strategies include:

- Salt formation : Use tert-butylamine or hydrochloride salts to enhance solubility, as seen in analogous tetrahydroisoquinoline-carboxylic acid compounds .

- Co-solvents : Employ DMSO or ethanol at concentrations ≤1% (v/v) to avoid cytotoxicity .

- pH adjustment : Buffer solutions (e.g., phosphate buffer at pH 7.4) can ionize the carboxylic acid group, improving dispersibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC50_{50}50 variability) for this compound?

- Methodological Answer : Inconsistencies in bioactivity data may arise from impurities, assay conditions, or statistical analysis methods. To mitigate:

- Purity validation : Use HPLC (≥98% purity) and elemental analysis to confirm batch consistency .

- Dose-response standardization : Conduct triplicate experiments with controls (e.g., untreated cells) and calculate IC/CC values via Probit analysis or nonlinear regression models .

- Statistical rigor : Apply ANOVA to compare treated vs. control groups, ensuring p-values <0.05 for significance .

Q. What strategies are effective for modifying the core structure of this compound to enhance pharmacological properties?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide rational modifications:

- Substituent addition : Introduce electron-withdrawing groups (e.g., fluorine) at the 5- or 7-position to improve metabolic stability, as seen in quinolone carboxylate derivatives .

- Heterocyclic fusion : Replace the cinnoline ring with pyrazolo[3,4-c]pyridine or triazolo-thiadiazine scaffolds to modulate target binding, as demonstrated in antibacterial agents .

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational methods predict the reactivity and regioselectivity of halogenation in cinnoline derivatives?

- Methodological Answer : Density functional theory (DFT) and molecular docking can model reaction pathways:

- Electrophilic substitution : Calculate Fukui indices to identify electron-rich positions (e.g., para to nitrogen in cinnoline) prone to chlorination .

- Solvent effects : Simulate solvent polarity (e.g., toluene vs. DMF) to predict reaction rates and byproduct formation .

- Docking studies : Map interactions between the carboxylic acid group and biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。